3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Description

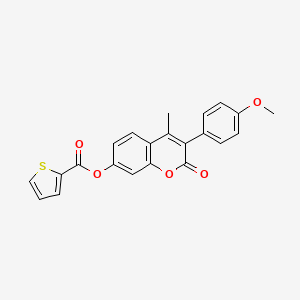

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic coumarin-thiophene hybrid compound. Its structure comprises a coumarin core (2H-chromen-2-one) substituted with a 4-methyl group at position 4, a 4-methoxyphenyl group at position 3, and a thiophene-2-carboxylate ester at position 5. This molecular architecture positions it within a class of bioactive heterocyclic compounds explored for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5S/c1-13-17-10-9-16(26-21(23)19-4-3-11-28-19)12-18(17)27-22(24)20(13)14-5-7-15(25-2)8-6-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWPYVHPJLUOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound belonging to the class of chromen derivatives. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The structure features a chromen core with a methoxy group, a methyl group, and a thiophene carboxylate substituent, which are critical for its biological activity.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory effects.

- Receptor Modulation : Interaction with various receptors can alter signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Research indicates that chromen derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell growth in various cancer cell lines. The presence of the methoxy group at the 4-position of the phenyl ring enhances the compound's cytotoxicity by increasing its lipophilicity and enabling better membrane penetration.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| 3-(4-methoxyphenyl)-4-methylcoumarin | HeLa (Cervical Cancer) | 10.0 | |

| 3-(4-methoxyphenyl)-4-methylcoumarin | A549 (Lung Cancer) | 8.0 |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size compared to controls, highlighting its potential as an anticancer agent.

- Clinical Trials : Preliminary trials assessing the safety and efficacy of similar coumarin derivatives have shown favorable results, paving the way for further exploration into clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the coumarin core and the ester moiety. Below is a comparative analysis with key analogs:

Key Observations :

- Trifluoromethyl (CF₃) Substitution : The introduction of CF₃ at position 2 (e.g., in ) enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies.

- Thiophene vs. Benzoate Esters : Thiophene-2-carboxylate (as in the target compound) may offer better π-π stacking interactions in protein binding compared to benzoate esters, influencing receptor affinity .

- Methoxy Group Position : The 4-methoxyphenyl group at position 3 (shared with the target compound) is associated with antioxidant activity in chalcone derivatives, as seen in (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate and its analogs?

The synthesis typically involves multi-step routes, including:

- Coumarin core formation : Acid-catalyzed Pechmann condensation of substituted phenols with β-ketoesters to generate the 4-methyl-2-oxo-2H-chromene scaffold .

- Thiophene-2-carboxylate conjugation : Mitsunobu or nucleophilic substitution reactions to attach the thiophene-2-carboxylate moiety to the coumarin system. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids has been used for regioselective functionalization .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or DMSO .

Q. How is the structural integrity of this compound validated in academic research?

Key methods include:

- Single-crystal X-ray diffraction (SC-XRD) : SHELXL and SHELXS are widely used for structure refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 5.68 Å, b = 16.04 Å, c = 16.30 Å) have been reported for related chromene-thiophene hybrids .

- Spectroscopic techniques :

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial screening : Derivatives show moderate activity against Mycobacterium tuberculosis (e.g., IC₅₀ values in µM range) via inhibition of response regulators like MtrA .

- Anti-cholestasis potential : Nitric oxide donor hybrids exhibit hepatoprotective effects in vitro, likely through modulation of bile acid transporters .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the regioselectivity of thiophene-coumarin conjugation?

- Steric hindrance : Bulky substituents on the coumarin ring (e.g., 4-methyl) can reduce yields in cross-coupling reactions. Using electron-deficient thiophene derivatives or adjusting catalyst loadings (e.g., Pd(PPh₃)₄ at 0.05 equiv.) improves efficiency .

- Competing side reactions : Unprotected hydroxyl groups may lead to undesired etherification. Protective strategies (e.g., silylation) are recommended during synthesis .

Q. How can computational docking scores be reconciled with experimental bioactivity data for this compound?

- Case study : Docking scores (e.g., −8.3 kcal/mol for Mycobacterium tuberculosis MtrA) may overestimate activity due to rigid-body approximations. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical to assess binding affinity .

- Solvent effects : MD simulations in explicit solvent (e.g., water/DMSO mixtures) better predict ligand-receptor interactions than vacuum-based models .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

- Substituent variation : Introducing electron-withdrawing groups (e.g., −CF₃) on the thiophene ring enhances metabolic stability, while methoxy groups on the coumarin improve solubility .

- Pharmacophore mapping : Overlaying active/inactive analogs identifies essential motifs (e.g., the 2-oxo chromene system and carboxylate linkage) .

Q. What challenges exist in refining X-ray crystallographic data for this compound?

- Disorder in crystal packing : Flexible alkoxy chains (e.g., heptyloxy groups) often require multi-conformer modeling in SHELXL. Constraints (e.g., SIMU/DELU) mitigate overfitting .

- Twinned crystals : Programs like CELL_NOW or TWINABS are used to deconvolute overlapping reflections in triclinic systems .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.